2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid
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Overview
Description
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of chlorinated phenyl groups and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common methods for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanoic acid
- 2-(3,4-Dichlorophenyl)-4-phenyl-4-oxobutanoic acid
- 2-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-4-oxobutanoic acid
Uniqueness
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid is unique due to the specific arrangement of chlorinated phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of multiple chlorine atoms can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O3/c17-11-4-1-9(2-5-11)12(16(21)22)8-15(20)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCUTLVWIPUSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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